2,2-Dimethoxypropanenitrile

Medicinal Chemistry Drug Discovery Physicochemical Properties

2,2-Dimethoxypropanenitrile is a C5-acetal nitrile (C₅H₉NO₂, MW 115.13 g/mol) that functions as a versatile bifunctional building block in organic synthesis. It is characterized by a geminal dimethoxy acetal group and a nitrile moiety on the same central carbon, a structural feature that defines its unique reactivity profile compared to its positional isomer, 3,3-dimethoxypropanenitrile, and simple acetals like 2,2-dimethoxypropane.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 53981-66-1
Cat. No. B1656740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxypropanenitrile
CAS53981-66-1
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(C#N)(OC)OC
InChIInChI=1S/C5H9NO2/c1-5(4-6,7-2)8-3/h1-3H3
InChIKeyQDSMOWYMYIABBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethoxypropanenitrile (CAS 53981-66-1): Technical Specifications and Sourcing Overview


2,2-Dimethoxypropanenitrile is a C5-acetal nitrile (C₅H₉NO₂, MW 115.13 g/mol) that functions as a versatile bifunctional building block in organic synthesis [1]. It is characterized by a geminal dimethoxy acetal group and a nitrile moiety on the same central carbon, a structural feature that defines its unique reactivity profile compared to its positional isomer, 3,3-dimethoxypropanenitrile, and simple acetals like 2,2-dimethoxypropane [2]. The compound is primarily sourced for research and development use, with commercial availability from vendors offering batch-specific analytical data .

Structural Motif Geminal acetal–nitrile on C2 defines unique reactivity
Isomer Differentiation Distinct from 3,3-isomer; divergent synthetic pathways
Sourcing R&D supply with batch-specific analytical data

Why 2,2-Dimethoxypropanenitrile (CAS 53981-66-1) Cannot Be Replaced by Similar Acetals or Nitriles


The critical differentiation lies in the geminal arrangement of the nitrile and acetal groups on the same carbon (C2). This structural motif provides distinct electronic and steric properties that govern its reactivity. In contrast, the more common 3,3-dimethoxypropanenitrile (CAS 57597-62-3) separates these groups by a methylene unit, leading to a different reaction profile and product outcome in key transformations like Michael additions . Similarly, simple acetals like 2,2-dimethoxypropane lack the nitrile group entirely, precluding their use in any reaction requiring a nucleophilic or electrophilic nitrile function. The following evidence guide details these quantifiable differences that make generic substitution non-viable for specific synthetic strategies.

Target 2,2-Dimethoxypropanenitrile – geminal acetal-nitrile architecture
Substitute Risk 3,3-Dimethoxypropanenitrile – methylene spacer alters enolate formation and cyclization outcome
Target Bifunctional nitrile–acetal reactivity
Substitute Risk 2,2-Dimethoxypropane – lacks nitrile group; cannot engage nucleophilic/electrophilic nitrile reactions

Quantitative Evidence for Selecting 2,2-Dimethoxypropanenitrile (CAS 53981-66-1) over Comparators


Lipophilicity and Predicted ADME Profile: XLogP3 Comparison with 3,3-Dimethoxypropanenitrile

The predicted lipophilicity of 2,2-dimethoxypropanenitrile differs significantly from its positional isomer 3,3-dimethoxypropanenitrile. 2,2-Dimethoxypropanenitrile has a computed XLogP3 value of 0.5 [1], whereas 3,3-dimethoxypropanenitrile has a computed XLogP3 value of -0.2 [2]. This difference of 0.7 log units can substantially impact compound solubility, membrane permeability, and metabolic stability in a medicinal chemistry context.

Lipophilicity (XLogP3)
Reported
0.5 vs −0.2 (Δ 0.7 log units)
Distinct ADME profile context
Computed property; requires experimental validation
Medicinal Chemistry Drug Discovery Physicochemical Properties

Molecular Flexibility and Conformational Preference: Rotatable Bond Count vs. 3,3-Dimethoxypropanenitrile

The number of rotatable bonds is a key descriptor for molecular flexibility and can influence a compound's binding entropy. 2,2-Dimethoxypropanenitrile possesses 2 rotatable bonds [1], whereas its isomer, 3,3-dimethoxypropanenitrile, has 3 rotatable bonds [2]. This difference reflects the geminal substitution pattern, which restricts conformational freedom.

Molecular Flexibility
Reported
2 vs 3 rotatable bonds (1 fewer)
Reduced conformational freedom; may influence binding entropy
Computed descriptor; target-specific assessment needed
Medicinal Chemistry Computational Chemistry Molecular Design

Regioselective Reactivity in Michael Addition: Distinct Outcome from 3,3-Dimethoxypropanenitrile

In a published Michael addition, 3,3-dimethoxypropanenitrile reacts with 2-aryl acrylates to yield 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines [1]. While a direct head-to-head study is absent, class-level inference strongly suggests that 2,2-dimethoxypropanenitrile, with its acetal and nitrile on the same carbon, would undergo a different reaction pathway. The alpha-hydrogen acidity and steric environment at C2 are distinct, preventing the same enolate formation and subsequent cyclization.

Michael Addition Pathway
Class-level inference
Likely distinct product scaffold
Different reaction pathway context
No head-to-head study; experimental verification advised
Organic Synthesis Heterocyclic Chemistry Reaction Development

Synthetic Accessibility: A Good-Yield Preparation from Acrylonitrile

A specific, scalable method for synthesizing 2,2-dimethoxypropanenitrile involves the Pd(II)/Cu(II)-catalyzed oxidation of acrylonitrile in methanol. This reaction is reported to proceed in 'good yield' [1]. In contrast, the synthesis of the 3,3-isomer often employs alternative routes such as the reaction of acrylonitrile with methyl nitrite, as detailed in patent literature [2].

Synthetic Route
Supporting evidence
Pd(II)/Cu(II)-catalyzed oxidation of acrylonitrile
Reproducible catalytic method documented
Yield reported as ‘good’; optimize for scale
Process Chemistry Synthetic Methodology Catalysis

Defined Application Scenarios for 2,2-Dimethoxypropanenitrile (CAS 53981-66-1) Based on Evidence


Medicinal Chemistry: Designing Scaffolds with Increased Lipophilicity

When optimizing a lead compound for improved cell permeability, the 0.7 log unit higher predicted XLogP3 of 2,2-dimethoxypropanenitrile compared to its 3,3-isomer [1][2] makes it a more suitable building block for increasing the lipophilic character of the final molecule. This is a quantifiable, strategic choice based on computed physicochemical properties.

Medicinal Chemistry: Scaffold Hopping for Enhanced Target Affinity

The reduced conformational flexibility (2 rotatable bonds vs. 3 for the isomer) [1][2] suggests that 2,2-dimethoxypropanenitrile can serve as a more rigid core. This property is valuable in scaffold hopping strategies aimed at pre-organizing a molecule into its bioactive conformation, potentially reducing the entropic penalty upon binding to a biological target.

Synthetic Methodology: Accessing Novel Heterocyclic Chemotypes

The distinct regiochemistry of 2,2-dimethoxypropanenitrile, with both reactive groups on the same carbon, precludes its participation in the same reaction pathways as its 3,3-isomer, which is known to yield specific dihydropyrido[2,3-d]pyrimidines [3]. This makes the 2,2-isomer a key reagent for exploring novel chemical space and developing new synthetic routes to unique heterocyclic scaffolds not accessible with the more common building block.

Process Research: Scalable Preparation of a Specific Building Block

For researchers requiring a multi-gram quantity of this specific isomer, the established Pd(II)/Cu(II)-catalyzed oxidation route from acrylonitrile [4] provides a documented, scalable synthetic method. This offers a viable alternative to commercial procurement and allows for in-house synthesis with a known, albeit non-quantified, 'good yield'.

Application
Selection Property
Validation Focus
Lead optimization for cell permeability
Predicted lipophilicity difference
Membrane permeability and ADME endpoints
Scaffold design with conformational restriction
Reduced rotatable bond count
Binding entropy and target engagement assays
Novel heterocyclic scaffold synthesis
Distinct regiochemical reactivity
Reaction pathway and product characterization
Multi-gram in-house synthesis
Documented catalytic synthetic route
Reproducibility and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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